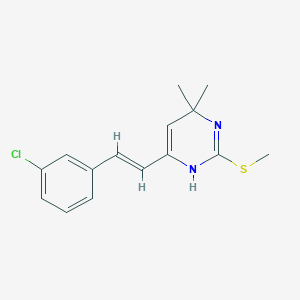

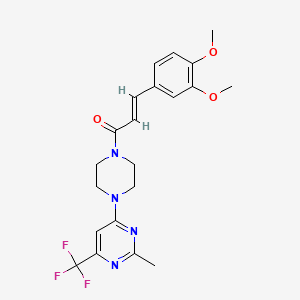

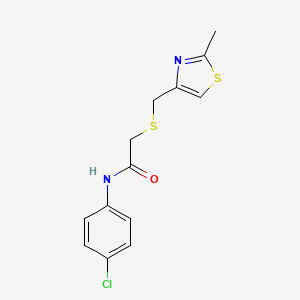

4-(3-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-(3-Chlorostyryl)caffeine (CSC) is an adenosine A2 receptor antagonist . It is selective for adenosine A2 over A1 receptors . CSC reverses locomotor depression induced by the adenosine A2A agonist APEC in mice .

Synthesis Analysis

The synthesis of similar compounds involves aldol condensation reaction of substituted benzaldehydes and acetone in alkaline ethanolic solution .Molecular Structure Analysis

The molecular formula of 8-(3-Chlorostyryl)caffeine is C16H15ClN4O2 .Chemical Reactions Analysis

In dimethylformamide at 296 K, the radical anion from 4-(3-chlorostyryl)pyridine is slowly destroyed by protonation .科学的研究の応用

Synthesis and Chemical Reactions

The synthesis of pyrimidine derivatives, including the targeted compound, involves reactions with various alkylants and chloroacetic acid derivatives, leading to the formation of thieno[2,3-d]pyrimidines and tris(methylsulfanyl)pyrimidines. These synthetic processes allow for the creation of compounds with potential medicinal applications due to their structural diversity and functional group variations (Briel et al., 2002).

Structural Analysis

Extensive structural analysis through X-ray crystallography has provided insights into the molecular geometry, electronic structure, and supramolecular interactions of related pyrimidine derivatives. These studies reveal the significance of hydrogen bonding, π-π stacking interactions, and solvent effects on the crystal packing and stability of these compounds, which are crucial for understanding their chemical reactivity and potential as drug candidates (Low et al., 2004).

Antiviral and Antitumor Applications

Research on pyrimidine derivatives demonstrates their potential antiviral and antitumor activities. Specific compounds have shown inhibition against various viruses, including herpes simplex and HIV, highlighting their potential as antiviral agents. Additionally, derivatives have exhibited promising cytotoxic effects against cancer cell lines, suggesting their application in cancer therapy (Holý et al., 2002).

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of pyrimidine derivatives have been explored, indicating their potential application in optoelectronics and photonics. Studies involving computational and experimental methods reveal these compounds' capacity for electron charge delocalization and interaction with electromagnetic fields, making them suitable for developing new optical materials (Hussain et al., 2020).

Environmental Considerations

Innovative synthetic methodologies aim to reduce environmental impact by utilizing less toxic and more sustainable reagents. For instance, the use of chloromethane as a methylating agent in the synthesis of pyrimidine derivatives represents a move towards greener chemistry, reducing the reliance on hazardous substances (Guan et al., 2020).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-[(E)-2-(3-chlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2S/c1-15(2)10-13(17-14(18-15)19-3)8-7-11-5-4-6-12(16)9-11/h4-10H,1-3H3,(H,17,18)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLXWGOQNVBSDW-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(NC(=N1)SC)C=CC2=CC(=CC=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=C(NC(=N1)SC)/C=C/C2=CC(=CC=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopentyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2694655.png)

![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2694658.png)

![5,6-dimethyl-3-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyrimidin-4(3H)-one](/img/structure/B2694659.png)

![1,3-Bis[(S)-1-(mesitylcarbonylaminomethyl)ethoxy]-2-iodobenzene](/img/structure/B2694662.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-methyl-2-[(2-methylbenzoyl)amino]butanoate](/img/structure/B2694669.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide](/img/structure/B2694675.png)